molecular formula C18H23NO2 B2740896 4-((3,5-dimethylpiperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one CAS No. 844826-44-4

4-((3,5-dimethylpiperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one

Cat. No. B2740896
CAS RN: 844826-44-4
M. Wt: 285.387
InChI Key: GYQYYSLJMFFRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine” is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.37 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of “{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine” consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Physical And Chemical Properties Analysis

“{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine” is a liquid at room temperature .

Scientific Research Applications

Pharmacological Research

Piperidine derivatives: , such as 4-((3,5-dimethylpiperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one, are significant in the pharmaceutical industry. They are present in various classes of pharmaceuticals and alkaloids . The compound’s structure suggests potential for pharmacological applications, including the development of new drugs with piperidine as a core structure.

Synthesis of Bioactive Molecules

The compound can be used as a precursor in the synthesis of bioactive molecules. Its piperidine ring is a common motif in many bioactive compounds, and modifications to its structure could lead to the discovery of novel therapeutic agents .

Catalysis

Compounds with similar structures have been used as ligands in catalysis. They can form complexes with metals and facilitate various chemical reactions, including oxidation processes . This suggests that our compound could also find applications in catalytic systems.

Safety and Hazards

The safety information for “{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine” includes several hazard statements, such as H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), and P270 (Do not eat, drink or smoke when using this product) .

properties

IUPAC Name

4-[(3,5-dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-12-4-5-16-15(8-18(20)21-17(16)7-12)11-19-9-13(2)6-14(3)10-19/h4-5,7-8,13-14H,6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQYYSLJMFFRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC(=O)OC3=C2C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322886
Record name 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one

CAS RN

844826-44-4
Record name 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.